Cadinanetriol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H28O3 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
(1R,2S,4aS,5R,8R,8aR)-2,5-dimethyl-8-propan-2-yl-1,3,4,4a,6,7,8,8a-octahydronaphthalene-1,2,5-triol |
InChI |
InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)13(16)12(10)11/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13-,14-,15+/m1/s1 |
InChI Key |
MOTZIEZYHAAEBY-FVUFVHQMSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]([C@@H]2[C@@H]1[C@H]([C@@](CC2)(C)O)O)(C)O |
Canonical SMILES |
CC(C)C1CCC(C2C1C(C(CC2)(C)O)O)(C)O |
Synonyms |
1 beta,7 alpha(H)-cadinane-4 alpha,6 alpha,10 alpha-triol 6 beta,7 beta(H)-cadinane-1 alpha,4 alpha, 10 alpha-triol cadinanetriol |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Cadinanetriol
Identification of Cadinanetriol in Botanical Sources
The presence of this compound has been confirmed in several plant genera, often as part of a complex mixture of secondary metabolites. Its identification has been pivotal in understanding the chemical ecology and chemosystematics of these plants.
Discovery and Characterization in Ferula communis Chemotypes
A significant discovery of this compound was made in the roots of a nonpoisonous chemotype of giant fennel, Ferula communis, from Sardinia, Italy. nih.govacs.org This novel sesquiterpenoid was isolated and its structure was elucidated through comprehensive spectroscopic data analysis. nih.govacs.org Ferula communis is known to exist in two distinct forms: a poisonous chemotype and a non-poisonous one, which are morphologically indistinguishable. nih.govresearchgate.netresearchgate.net The poisonous variety contains toxic prenylated coumarins like ferulenol, which can cause a lethal hemorrhagic syndrome known as ferulosis in livestock. nih.govresearchgate.netmdpi.com In contrast, the non-poisonous chemotype is characterized by the presence of daucane sesquiterpene esters and other compounds, including the novel this compound. nih.govnih.gov The structure of this this compound was confirmed through synthesis from allohedycariol, an E,E-Δ(1(10),5) germacradiene. nih.govacs.org
Occurrence in Other Plant Genera (e.g., Commiphora, Jasonia)
Beyond Ferula, this compound has been identified in other plant genera. Phytochemical investigations of the resin of Commiphora guidottii, also known as scented myrrh, led to the isolation of polar sesquiterpenes, including a this compound identified as 4,5,10-trihydroxycadinane. scribd.comscispace.com Similarly, a cadinane-triol derivative was isolated from Jasonia montana (often classified under the genus Chiliadenus), a plant used in traditional medicine. researchgate.netresearchgate.net The identification of this compound in these diverse genera highlights its distribution across different plant families.
Chemodiversity and Intra-species Variation in this compound Content
The case of Ferula communis provides a clear example of chemodiversity and intra-species variation. nih.govacs.org The existence of poisonous and non-poisonous chemotypes within the same species, which cannot be told apart by appearance, underscores the significant chemical variation that can occur. nih.govresearchgate.net This variation in the chemical profile, including the presence or absence of compounds like this compound in specific chemotypes, is a critical aspect of plant biology. nih.govnih.gov Intra-species variation, which refers to the genetic and phenotypic differences among individuals of the same species, is a fundamental driver of adaptation and ecological interactions. mdpi.comnoaa.gov The variation in secondary metabolite content, such as this compound, can be influenced by genetic factors, geographic location, and environmental pressures, leading to distinct chemical fingerprints within a single plant species. mdpi.combiorxiv.org
Advanced Methodologies for Isolation and Purification of this compound
The isolation of this compound from its natural sources requires a multi-step process involving initial extraction from the plant material followed by sophisticated purification techniques to separate it from other co-occurring compounds.
Extraction Techniques from Plant Matrices
The initial step in isolating this compound involves extracting the compound from the plant matrix. A variety of conventional and modern techniques are available for this purpose. For the isolation of this compound from Ferula communis roots, an acetone (B3395972) extract was utilized. ljmu.ac.uk Specifically, a mixture of acetone and water was used to create a phytocomplex from the plant's roots. mdpi.com
Conventional methods like maceration and Soxhlet extraction are often employed due to their simplicity and effectiveness in extracting a wide range of compounds. unirioja.esnih.govmdpi.com However, these methods can be time-consuming and require large volumes of organic solvents. mdpi.com
To overcome these limitations, advanced or "green" extraction techniques are increasingly used. These include:
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency while often reducing extraction time and solvent consumption. nih.govmdpi.com
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds. nih.govarcjournals.org
The choice of extraction method and solvent depends on the polarity of the target compound and the nature of the plant material.
Table 1: Comparison of Extraction Techniques for Plant Bioactives
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent at room temperature. unirioja.es | Simple, inexpensive, suitable for thermolabile compounds. unirioja.es | Time-consuming, may result in incomplete extraction. mdpi.com |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. nih.govscielo.br | Efficient for less soluble compounds, exhaustive extraction. nih.gov | Requires heat (risk of degrading compounds), long duration. mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Faster, reduced solvent use, improved yield. nih.govmdpi.com | Equipment cost, potential for localized heating. unirioja.es |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating of the sample. arcjournals.org | Very fast, reduced solvent consumption, high efficiency. nih.gov | Requires polar solvents, potential for thermal degradation. unirioja.es |
Chromatographic Separation Strategies for Complex Mixtures
Following extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated and purified. Chromatography is the cornerstone of this purification process. journalagent.com
Column Chromatography is a fundamental technique used for the large-scale separation of compounds. journalagent.com The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a mobile phase (solvent) is passed through, separating the components based on their different affinities for the two phases. bnmv.ac.in For the separation of terpenoids and other phenolic compounds, Sephadex LH-20 column chromatography is also commonly used, which separates molecules based on their size and polarity. researchgate.net
Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative method to monitor the progress of the column chromatography separation and to identify fractions containing the target compound. bnmv.ac.in
For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is frequently employed. journalagent.com HPLC uses high pressure to pass the mobile phase through a column with very fine particles, providing high resolution and sensitivity, making it ideal for isolating pure compounds from complex mixtures. journalagent.comnih.gov
Table 2: Chromatographic Techniques for Purifying Natural Products
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Application |
|---|---|---|---|---|
| Column Chromatography (CC) | Solid (e.g., silica gel, alumina). bnmv.ac.in | Liquid | Adsorption, partitioning. bnmv.ac.in | Preparative separation of crude extracts. journalagent.com |
| Thin-Layer Chromatography (TLC) | Thin layer of adsorbent on a plate. bnmv.ac.in | Liquid | Adsorption, partitioning. bnmv.ac.in | Monitoring reactions, fraction analysis. journalagent.com |
| High-Performance Liquid Chromatography (HPLC) | Fine particles in a column. journalagent.com | Liquid | Various (adsorption, partition, ion-exchange, size-exclusion). journalagent.com | High-resolution purification and quantitative analysis. nih.gov |
Structure Elucidation and Stereochemical Assignment of Cadinanetriol
Application of Advanced Spectroscopic Techniques for Structural Determination
Modern spectroscopic methods provide a powerful toolkit for the unambiguous elucidation of complex molecular structures from natural isolates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Cadinanetriol Structure Elucidation
NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a suite of one-dimensional and two-dimensional experiments, it is possible to piece together the connectivity and spatial relationships of atoms within the this compound scaffold. From the rhizome of Acorus calamus L., two new this compound sesquiterpenes, identified as 1β,7α(H)-cadinane-4α,6α,10α-triol and 6β,7β(H)-cadinane-1α,4α,10α-triol, were isolated and their structures determined primarily through NMR techniques. thieme-connect.com
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (multiplicity or splitting pattern). For a this compound isomer, the spectrum would typically show signals for secondary and tertiary methyl groups, as well as methine protons, some of which would be attached to carbons bearing hydroxyl groups, resulting in characteristic downfield shifts. thieme-connect.com
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For a cadinane (B1243036) skeleton (C₁₅), fifteen distinct signals are expected, barring any molecular symmetry. The chemical shifts of these signals are indicative of the carbon type (methyl, methylene, methine, or quaternary) and the nature of their attached functional groups. In this compound, the presence of three hydroxyl groups is confirmed by signals from oxygen-bearing carbons, which resonate at significantly downfield chemical shifts (typically in the range of δ 70-80 ppm). thieme-connect.com
The following table summarizes the ¹H and ¹³C NMR spectral data for 1β,7α(H)-cadinane-4α,6α,10α-triol, isolated from Acorus calamus. thieme-connect.com
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 52.4 (CH) | 1.34 (dd, 12.6, 3.5) |
| 2 | 22.0 (CH₂) | 1.65 (m), 1.98 (m) |
| 3 | 39.2 (CH₂) | 1.32 (m), 1.58 (m) |
| 4 | 72.4 (C) | - |
| 5 | 50.8 (CH) | 1.85 (m) |
| 6 | 78.0 (CH) | 4.12 (s) |
| 7 | 56.1 (CH) | 1.88 (m) |
| 8 | 26.8 (CH₂) | 1.75 (m), 1.85 (m) |
| 9 | 43.1 (CH₂) | 1.25 (m), 1.45 (m) |
| 10 | 71.0 (C) | - |
| 11 | 26.5 (CH) | 2.15 (m) |
| 12 | 21.8 (CH₃) | 1.01 (d, 6.6) |
| 13 | 16.5 (CH₃) | 0.95 (d, 6.6) |
| 14 | 16.1 (CH₃) | 1.22 (s) |
| 15 | 28.5 (CH₃) | 1.18 (s) |
Spectra recorded in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of proton-proton spin systems and the establishment of connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing a definitive link between the ¹H and ¹³C spectra. This is instrumental in assigning specific proton signals to their corresponding carbon atoms in the this compound structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, irrespective of their bonding connectivity. These through-space correlations are critical for determining the relative stereochemistry of the molecule. For example, NOESY correlations between specific methyl groups and methine protons can establish their relative orientation (axial or equatorial) on the cyclohexane (B81311) rings of the cadinane core. thieme-connect.com
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRESIMS) is particularly important in the initial stages of structure elucidation as it allows for the determination of a molecule's precise molecular weight, from which an unambiguous molecular formula can be calculated. For the this compound isomers isolated from Acorus calamus, HRESIMS analysis yielded a pseudomolecular ion peak at m/z 279.1931 [M+Na]⁺, which corresponds to a molecular formula of C₁₅H₂₈O₃. thieme-connect.com This formula indicates two degrees of unsaturation, consistent with the bicyclic cadinane skeleton. thieme-connect.com
Stereochemical Assignment Methodologies for this compound Isomers
The cadinane skeleton contains multiple stereocenters, leading to a large number of possible stereoisomers. Determining the specific three-dimensional arrangement of atoms (stereochemistry) is a critical and often challenging aspect of structure elucidation.
For the this compound isomers from Acorus calamus, the relative stereochemistry was deduced primarily through a combination of coupling constant analysis and NOESY NMR experiments . thieme-connect.com
Coupling Constant (J-value) Analysis: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing the J-values of protons on the cyclohexane rings, it is possible to infer their relative orientations (e.g., axial-axial, axial-equatorial, equatorial-equatorial), which in turn helps to define the conformation of the rings and the relative stereochemistry of the substituents. thieme-connect.com
NOESY Correlations: As mentioned previously, NOESY experiments provide direct evidence of through-space proximity between protons. For example, in the study of 6β,7β(H)-cadinane-1α,4α,10α-triol, NOESY correlations between the hydroxyl protons (OH-1/OH-4, OH-1/OH-10, OH-4/OH-10) and between specific protons on the ring system (H-6/H-7, H-6/H-15) were key to establishing the relative stereochemistry of the hydroxyl groups and the ring fusion. thieme-connect.com Similarly, for 1β,7α(H)-cadinane-4α,6α,10α-triol, a strong NOE correlation between CH₃-14 and H-1β indicated an equatorial orientation for the methyl group at C-10. thieme-connect.com
By carefully integrating the data from all these spectroscopic methods, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound isomers can be achieved.
Chiral Analysis Techniques
The initial structural elucidation of this compound from Ferula communis was accomplished through the extensive use of spectroscopic methods. acs.org While the specific chiral analysis techniques employed for this particular molecule are detailed within its primary publication, the general approach for complex molecules of this nature involves several key steps.
First, the planar structure and connectivity of the atoms are determined using a suite of nuclear magnetic resonance (NMR) techniques. These typically include:
¹H NMR: To identify the types and connectivity of hydrogen atoms.
¹³C NMR: To determine the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons, between protons and carbons, and long-range correlations across the carbon skeleton.
Once the planar structure is known, the relative stereochemistry of the chiral centers is investigated. A powerful NMR technique for this purpose is the Nuclear Overhauser Effect Spectroscopy (NOESY) . NOESY experiments identify protons that are close to each other in space, allowing for the determination of their relative orientation (e.g., whether they are on the same side or opposite sides of a ring structure).
To assign the absolute stereochemistry, more advanced methods are required. These can include:
X-ray Crystallography: If a suitable single crystal of the compound can be grown, this technique provides unambiguous proof of the absolute configuration.
Electronic Circular Dichroism (ECD): The experimental ECD spectrum of the compound is compared with spectra predicted by quantum chemical calculations for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
Chiral Derivatization (e.g., Mosher's Method): The molecule's hydroxyl groups can be reacted with a chiral derivatizing agent. Analysis of the NMR spectra of the resulting diastereomeric esters can reveal the absolute configuration of the carbinol centers.
The application of these techniques provides a comprehensive picture of the molecule's three-dimensional structure.
Corroboration of Absolute Stereochemistry through Synthesis
While spectroscopic methods are powerful, the gold standard for confirming a proposed structure and its absolute stereochemistry is total synthesis. The structure of the novel this compound isolated from Ferula communis was definitively confirmed by its synthesis from a precursor of known stereochemistry, E,E-Δ¹,¹⁰,⁵-germacradiene allohedycariol. acs.org
This strategy relies on a well-understood reaction pathway where the stereochemistry of the starting material dictates the stereochemistry of the product. By starting with allohedycariol, whose absolute configuration is known, and carrying out a series of stereocontrolled reactions, a specific stereoisomer of this compound was produced. The process typically involves:
Selection of a Chiral Precursor: A starting material with a known absolute configuration, such as allohedycariol, is chosen.
Stereoselective Reactions: A sequence of chemical reactions is designed to form the target molecule. These reactions must proceed with high stereoselectivity, meaning they create the new chiral centers in a predictable and controlled manner, preserving the stereochemical integrity from the starting material.
Spectroscopic Comparison: The synthetic product is then purified and its spectroscopic data (NMR, mass spectrometry, optical rotation) are compared to those of the natural compound isolated from the plant.
If the data for the synthetic and natural compounds are identical, it confirms that the structure and the absolute stereochemistry of the natural product were correctly assigned. In the case of the this compound from Ferula communis, this synthetic corroboration provided the final, unambiguous proof of its structure. acs.org
Biosynthetic Pathways and Enzymatic Mechanisms of Cadinanetriol
Origin of Sesquiterpenoid Precursors for Cadinanetriol Biosynthesis
All sesquiterpenes, including this compound, are C15 isoprenoids derived from the universal precursor, Farnesyl Pyrophosphate (FPP). nih.govbioinformatics.nl The biosynthesis of FPP is accomplished through two distinct and evolutionarily ancient pathways that supply the fundamental five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP). guidetopharmacology.orgscielo.br
Mevalonate (B85504) (MVA) Pathway Contribution to Farnesyl Pyrophosphate (FPP)
The Mevalonate (MVA) pathway is the primary route for isoprenoid biosynthesis in most eukaryotes, including animals and fungi, as well as in the cytoplasm of plants. guidetopharmacology.orgmetwarebio.comnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.comontosight.ai The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a critical rate-limiting step in the pathway. ontosight.ainih.gov
Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. ontosight.ai The enzyme isopentenyl diphosphate (B83284) isomerase then catalyzes the reversible conversion of IPP to DMAPP. uniprot.org Finally, Farnesyl Pyrophosphate Synthase (FPPS) sequentially condenses two molecules of IPP with one molecule of DMAPP to yield the C15 intermediate, FPP. ontosight.aiuniprot.orgontosight.ai This FPP molecule is the direct substrate for the downstream sesquiterpene synthases that initiate the formation of the cadinane (B1243036) skeleton.
Methylerythritol Phosphate (MEP) Pathway Contribution to FPP
An alternative route to IPP and DMAPP is the Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway. guidetopharmacology.orgscielo.br This pathway is operative in most bacteria, some protozoan parasites, and in the plastids of plants. scielo.brmdpi.com It begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govmdpi.com
DXP is then converted to MEP, which is the first committed step of this pathway. nih.gov A series of subsequent enzymatic reactions transforms MEP into IPP and DMAPP. nih.gov Similar to the MVA pathway, the IPP and DMAPP generated are utilized by FPPS to produce FPP, which can then be used for sesquiterpenoid biosynthesis. guidetopharmacology.org In organisms possessing both pathways, such as plants, there can be some exchange of intermediates, though the MVA pathway is generally considered the primary source of FPP for sesquiterpene synthesis in the cytosol. nih.gov
Table 1: Comparison of the MVA and MEP Pathways for FPP Precursor Biosynthesis
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
|---|---|---|
| Primary Substrates | Acetyl-CoA (3 molecules) metwarebio.com | Pyruvate and Glyceraldehyde-3-phosphate nih.govmdpi.com |
| Key Intermediate | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) ontosight.ai | 2-C-methyl-D-erythritol 4-phosphate (MEP) mdpi.com |
| Cellular Location | Cytosol (in eukaryotes) metwarebio.comnih.gov | Plastids (in plants), Bacteria scielo.brnih.gov |
| Universal Products | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) scielo.br | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) scielo.br |
| Final Precursor | Farnesyl Pyrophosphate (FPP) | Farnesyl Pyrophosphate (FPP) |
| Organismal Distribution | Eukaryotes, Archaea, some Bacteria scielo.br | Most Bacteria, Algae, Apicomplexan Parasites, Plant Plastids scielo.br |
Elucidation of Key Enzymes in this compound Biosynthesis
The transformation of the linear FPP molecule into the complex, cyclic, and hydroxylated structure of this compound requires the sequential action of at least two major classes of enzymes: sesquiterpene synthases/cyclases and oxygenases/hydroxylases.
Sesquiterpene Synthases and Cyclases
The biosynthesis of all sesquiterpenoids is initiated by a diverse family of enzymes known as sesquiterpene synthases (STSs), or cyclases. mdpi.com These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl cation. bioinformatics.nl This highly reactive intermediate then undergoes a cascade of cyclizations and rearrangements, which is controlled by the specific architecture of the enzyme's active site, to form a specific sesquiterpene hydrocarbon skeleton. bioinformatics.nl
For cadinane-type sesquiterpenoids, the key cyclization event leads to the formation of the characteristic bicyclic cadinane framework. A pivotal enzyme in this process is (+)-δ-cadinene synthase, which has been identified in various plants, such as cotton (Gossypium arboreum). sippe.ac.cn This enzyme specifically converts FPP into (+)-δ-cadinene, which serves as a foundational precursor for a variety of cadinane derivatives, including gossypol. sippe.ac.cn The formation of this compound, a 4β,5α,10β-trihydroxycadinane, necessarily proceeds through such a cadinane intermediate. scispace.comscribd.com
Oxygenase and Hydroxylase Activities in this compound Formation
Following the creation of the cadinane carbon skeleton, the molecule undergoes a series of oxidative modifications to introduce the three hydroxyl (-OH) groups characteristic of this compound. acs.org These hydroxylation reactions are catalyzed by oxygenase enzymes, which incorporate oxygen atoms from molecular oxygen (O2) into the substrate. creative-diagnostics.com
This class of enzymes is vast and includes two major types relevant to secondary metabolism: cytochrome P450 monooxygenases (P450s) and Fe(II)/2-oxoglutarate-dependent (Fe/2OG) oxygenases. creative-diagnostics.comnih.gov These enzymes are responsible for a wide range of regioselective and stereoselective hydroxylation reactions. creative-diagnostics.com In the biosynthesis of this compound, specific hydroxylases act sequentially on the cadinene precursor at the C-4, C-5, and C-10 positions to yield the final triol product. scispace.comscribd.com The precise identity and order of action of the specific hydroxylases involved in this compound biosynthesis in its natural source, the giant fennel (Ferula communis), are subjects of ongoing research. acs.org
Table 2: Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Precursor Substrate | Product | Function |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase (FPPS) | IPP, DMAPP ontosight.ai | Farnesyl Pyrophosphate (FPP) ontosight.ai | Synthesizes the C15 linear precursor for all sesquiterpenes. |
| Sesquiterpene Synthase (e.g., Cadinene Synthase) | Farnesyl Pyrophosphate (FPP) bioinformatics.nlsippe.ac.cn | Cadinane skeleton (e.g., δ-cadinene) sippe.ac.cn | Catalyzes the cyclization of FPP to form the bicyclic carbon framework. |
| Oxygenases / Hydroxylases (e.g., P450s) | Cadinane skeleton | This compound scispace.comscribd.comacs.org | Introduces three hydroxyl groups onto the cadinane skeleton. creative-diagnostics.comnih.gov |
Transcriptional Regulation and Metabolic Engineering Approaches for Biosynthesis
The production of specialized metabolites like this compound is often low in native organisms and can be tightly controlled by developmental and environmental cues. Understanding the regulatory networks and applying metabolic engineering principles are crucial for enhancing its production.
The biosynthesis of plant secondary metabolites is meticulously controlled at the level of gene expression. frontiersin.org This transcriptional regulation is orchestrated by proteins known as transcription factors (TFs), which bind to specific regions of DNA to activate or repress the expression of target genes. wikipedia.org The genes encoding the enzymes of a specific biosynthetic pathway, such as those for sesquiterpenoids, are often co-regulated.
Key TF families involved in regulating terpenoid biosynthesis include MYB, bHLH, AP2/ERF, and WRKY. frontiersin.orgfrontiersin.orgmdpi.com For instance, the expression of (+)-δ-cadinene synthase genes in cotton is not only developmentally regulated in various plant tissues but is also strongly induced by fungal elicitors as part of the plant's defense response. sippe.ac.cn This indicates a complex regulatory network that integrates developmental programs with stress signals to control the flux through the pathway. mdpi.com The specific TFs that govern the expression of cadinene synthase and the subsequent hydroxylases in Ferula communis remain to be identified, but they represent key targets for manipulating this compound biosynthesis.
Given the economic and medicinal interest in many plant-derived compounds, metabolic engineering offers a promising strategy for large-scale production. rsc.org This involves introducing the relevant biosynthetic genes into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), and optimizing the host's metabolism to maximize product yield. nih.govtudelft.nl
For sesquiterpene production, a common strategy involves expressing a heterologous sesquiterpene synthase in a yeast strain engineered for high FPP flux. nih.gov This typically includes upregulating the MVA pathway by overexpressing key enzymes like truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20). nih.gov Concurrently, competing pathways that drain the FPP pool are downregulated or eliminated. A prime example is the knockout or downregulation of the ERG9 gene, which encodes squalene (B77637) synthase, the first enzyme in the sterol biosynthesis pathway that consumes FPP. nih.gov Redirecting the metabolic flux from sterols toward the desired sesquiterpene can lead to significant increases in production. nih.gov Further optimization can be achieved by assembling the biosynthetic genes in a specific order within an engineered operon to balance enzyme expression levels. nih.gov Applying these principles by co-expressing a cadinene synthase and the specific P450 hydroxylases in an FPP-overproducing yeast strain could enable the heterologous production of this compound.
Table 3: Summary of Metabolic Engineering Strategies for Sesquiterpenoid Production
| Strategy | Target | Rationale | Example |
|---|---|---|---|
| Precursor Enrichment | MVA or MEP Pathway | Increase the supply of the direct precursor, FPP. | Overexpression of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20) in yeast. nih.gov |
| Elimination of Byproducts | Competing Pathways | Prevent the diversion of FPP into other metabolic pathways. | Downregulation or knockout of squalene synthase (ERG9) to block sterol synthesis. nih.gov |
| Pathway Introduction | Heterologous Gene Expression | Introduce the specific enzymes required to produce the target molecule. | Expression of a plant sesquiterpene synthase gene in S. cerevisiae or E. coli. nih.govtudelft.nl |
| Optimization of Gene Expression | Gene Order / Promoters | Balance the levels of biosynthetic enzymes for optimal pathway function. | Rearranging the order of genes in a biosynthetic cluster to match the metabolic pathway. nih.gov |
| Transporter Engineering | Membrane Transporters | Facilitate the export of the final product from the cell to prevent toxicity and improve recovery. | Deletion of importer genes to prevent re-uptake of the product. nih.gov |
Synthetic Approaches to Cadinanetriol and Its Derivatives
Total Synthesis Strategies for Cadinanetriol Scaffolds
The total synthesis of this compound scaffolds presents a considerable challenge due to the presence of a bicyclic system and multiple stereocenters. Chemists have devised several ingenious strategies to overcome these hurdles, often involving multi-step sequences that build the carbon framework and install the hydroxyl groups in a controlled manner.
One notable approach involved the synthesis of a novel this compound from the nonpoisonous chemotype of giant fennel (Ferula communis). acs.org The structure of this natural product was first established through spectroscopic data and later confirmed by synthesis, starting from an E,E-germacradiene precursor. acs.org This work highlights a common strategy in natural product synthesis where a related, more accessible natural product is used as a starting point for the synthesis of a rarer or more complex target.
Furthermore, the total synthesis of 4α,5α,10β-trihydroxycadinane and its C-4 isomer has been accomplished, which led to the structural revision of a natural sesquiterpenoid. researchgate.net This underscores the importance of total synthesis not only as a means of producing complex molecules but also as a tool for verifying and correcting proposed structures of natural products. researchgate.net The strategies often employ classic and modern synthetic reactions to construct the bicyclic core and introduce the three hydroxyl groups with the correct relative and absolute stereochemistry. These syntheses can be lengthy and require careful planning to ensure the efficient formation of the target molecule.
| Starting Material | Key Strategy | Target Compound | Reference |
| E,E-Germacradiene | Conversion of a related natural product | Novel this compound | acs.org |
| Not Specified | Total Synthesis for Structural Verification | 4α,5α,10β-Trihydroxycadinane | researchgate.net |
Development of Enantioselective Synthesis Methods
Creating this compound and its derivatives in an enantiomerically pure form is crucial, as the biological activity of chiral molecules often resides in only one of the enantiomers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, avoiding the formation of a racemic mixture. libretexts.org
A key strategy in modern organic synthesis is the use of chiral catalysts to control the stereochemical outcome of a reaction. libretexts.orgorganic-chemistry.org These catalysts, often complex organometallic or organic molecules, create a chiral environment that directs the formation of one enantiomer over the other. libretexts.org For instance, the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst is a powerful method for producing chiral alcohols, which can be key intermediates in the synthesis of complex molecules like this compound. organic-chemistry.org
The development of enantioselective methods often involves screening various chiral ligands and reaction conditions to achieve high enantiomeric excess (ee), a measure of the purity of the desired enantiomer. nih.govmdpi.com Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, for example, allows for the synthesis of β-amino acid derivatives with high enantioselectivity through the control of hydrocupration regioselectivity by a chiral ligand. nih.gov Although not directly applied to this compound in the provided context, such methodologies are indicative of the sophisticated approaches available for controlling stereochemistry in complex syntheses.
Retrosynthetic Analysis in this compound Design
Retrosynthetic analysis is a powerful problem-solving technique used to plan the synthesis of complex organic molecules like this compound. airitilibrary.comias.ac.in Developed by E.J. Corey, this method involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions. airitilibrary.comias.ac.inscitepress.org
In designing a synthesis for a this compound scaffold, a retrosynthetic analysis might begin by disconnecting the C-C or C-O bonds of the hydroxyl groups, leading to simpler precursors. youtube.com This process, known as functional group interconversion (FGI), simplifies the target by removing or altering functional groups. deanfrancispress.com The analysis continues by breaking down the bicyclic carbon skeleton into more manageable fragments. youtube.com For instance, a key disconnection might involve a Diels-Alder reaction in reverse, breaking the six-membered ring into a diene and a dienophile.
This process generates a "retrosynthetic tree" of possible synthetic routes, allowing the chemist to evaluate different strategies and choose the most efficient and practical one. ias.ac.in The analysis considers factors such as the availability of starting materials, the reliability of the proposed reactions, and the control of stereochemistry at each step. airitilibrary.com The ultimate goal is to devise a convergent and efficient synthesis that builds the complex this compound structure from simple precursors. airitilibrary.comscitepress.org
Key Principles of Retrosynthetic Analysis:
Disconnection: Breaking bonds to simplify the target molecule. youtube.com
Synthon: An idealized fragment resulting from a disconnection. scitepress.org
Synthetic Equivalent: A real chemical reagent that acts as the source of a synthon. scitepress.org
Functional Group Interconversion (FGI): Modifying a functional group to facilitate a disconnection. deanfrancispress.com
Synthesis of Novel this compound Derivatives and Analogues
The synthesis of novel derivatives and analogues of this compound is a key area of research aimed at exploring the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the this compound structure, chemists can identify the key functional groups and stereochemical features responsible for its biological activity.
The synthesis of these analogues often starts from a common intermediate or the natural product itself, followed by chemical modifications. For example, the synthesis of various fentanyl derivatives involved modifying the core structure to explore how changes in substituents affected analgesic activity. nih.gov A similar approach can be applied to this compound, where the hydroxyl groups or the carbon skeleton are modified.
The development of divergent total synthesis strategies allows for the creation of a library of related natural products from a common precursor. beilstein-journals.org This approach is particularly efficient for exploring the chemical space around a natural product scaffold like this compound.
Structure-Driven Chemical Modifications
Structure-driven chemical modification is a rational approach to designing and synthesizing new derivatives. This strategy relies on understanding the three-dimensional structure of the target molecule and its interaction with a biological target, if known. nih.gov By identifying key structural motifs, chemists can make targeted modifications to enhance activity or other desirable properties.
For instance, if a particular hydroxyl group in this compound is found to be crucial for its biological activity through hydrogen bonding with a receptor, derivatives could be synthesized where this group is modified to alter its hydrogen-bonding capacity. This could involve esterification, etherification, or replacement with other functional groups.
The synthesis of novel N-acylhydrazone derivatives as histone deacetylase inhibitors was guided by the structure of the known inhibitor trichostatin A. nih.gov This highlights how the structure of a known active compound can serve as a template for the design of new analogues with potentially improved properties. Similarly, understanding the structural features of this compound that contribute to any observed bioactivity would guide the synthesis of new derivatives.
Targeted Synthesis of Isomers and Stereoisomers
The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, is often critical for its biological function. The targeted synthesis of isomers and stereoisomers of this compound is therefore essential for a thorough investigation of its biological potential.
The synthesis of different stereoisomers can be a complex task, often requiring sophisticated synthetic strategies and purification techniques. For example, the synthesis of four atropisomeric stereoisomers of a V1A antagonist was achieved, each possessing a chiral axis and a stereogenic center. nih.gov This allowed for the determination of the structure-activity relationships, revealing that the biological receptor had a strong preference for one particular isomer. nih.gov
Similarly, the targeted synthesis of all possible disulfide-bonded isomers of µ-conotoxin PIIIA was accomplished using a protecting group strategy to control the formation of the disulfide bonds. nih.gov This demonstrates the level of control that can be achieved in synthesizing specific isomers of complex molecules. For this compound, this would involve developing synthetic routes that allow for the selective formation of each of its possible stereoisomers to evaluate their individual biological profiles.
Chemo-enzymatic and Biocatalytic Approaches in this compound Synthesis
Chemo-enzymatic and biocatalytic methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis. researchgate.netkcl.ac.uk These approaches utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform specific chemical transformations with high selectivity and efficiency. mdpi.com
Enzymes can be particularly useful for introducing chirality into a molecule, as they often exhibit excellent enantioselectivity. nih.gov For the synthesis of a complex molecule like this compound, an enzyme could be used to perform a key stereoselective reaction, such as the reduction of a ketone to a specific alcohol enantiomer. This can significantly simplify the synthetic route and avoid the need for chiral auxiliaries or resolutions.
Future Directions in Cadinanetriol Research
Computational Chemistry and In Silico Modeling of Cadinanetriol Systems
Computational chemistry and in silico modeling have become indispensable tools in modern chemical and biological research, offering profound insights into molecular systems without the need for extensive physical experimentation. bbau.ac.inacs.org These methods are particularly valuable for studying complex natural products like this compound.
Molecular Docking and Dynamics Simulations: In silico techniques, such as molecular docking, are crucial for predicting the binding affinities and interaction modes of sesquiterpenoids with biological targets. mdpi.comijpsr.com For this compound, these studies can help identify potential protein targets, elucidating its mechanism of action for various reported biological activities. For instance, molecular docking could screen this compound against a panel of enzymes or receptors, such as those involved in inflammatory or neurodegenerative diseases, building on broader in silico studies of other sesquiterpenoids. benthamdirect.comchemicalpapers.com Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the interactions over time under simulated physiological conditions. rsc.orginsilicosci.com This can reveal conformational changes and key residues essential for binding, guiding the design of more potent and selective derivatives.
Predictive Modeling of Physicochemical Properties: Computational tools are also adept at predicting the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. chemicalpapers.com By modeling this compound's structure, researchers can estimate its drug-likeness, solubility, and potential metabolic pathways. ijpsr.com This predictive power accelerates the early stages of drug discovery by prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening. enamine.net Free Energy Perturbation (FEP) is another advanced technique that can accurately calculate the binding affinity of a ligand to its target, aiding in the rational design of modified this compound structures with improved efficacy. enamine.net
The application of these computational methods allows for the rapid screening of virtual libraries of this compound derivatives, the elucidation of structure-activity relationships (SAR), and the generation of hypotheses that can be tested experimentally. bbau.ac.inacs.org
Below is a table summarizing the application of various in silico techniques in the study of sesquiterpenoids like this compound.
Table 1: In Silico Techniques for this compound Research| Computational Technique | Application in this compound Research | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to protein targets. mdpi.com | Identification of potential biological targets; understanding key interactions. chemicalpapers.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound-protein complexes. rsc.org | Assessing binding stability; observing conformational changes. acs.org |
| ADME/Tox Prediction | Estimating pharmacokinetic properties and potential toxicity. chemicalpapers.com | Guiding lead optimization; early-stage risk assessment. |
| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. bbau.ac.in | Understanding reactivity; elucidating enzymatic transformations. |
| Free Energy Perturbation (FEP) | Accurately calculating relative binding affinities of derivatives. enamine.net | Prioritizing synthetic targets; refining structure-activity relationships. |
Emerging Analytical Technologies for this compound Characterization
The accurate characterization of natural products is fundamental to understanding their chemistry and biological function. As new analytical technologies emerge, they offer unprecedented sensitivity and resolution for the analysis of complex molecules like this compound. biopharminternational.comnih.gov
Advanced Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) remains a cornerstone of analytical chemistry, often coupled with advanced detectors. solubilityofthings.comyoutube.com For compounds like this compound that may lack a strong UV chromophore, universal detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are invaluable. youtube.com The coupling of HPLC with mass spectrometry (HPLC-MS), particularly with high-resolution mass spectrometry (HRMS), allows for precise mass determination and fragmentation analysis, which is essential for structural elucidation and identification in complex mixtures. mdpi.com Similarly, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile derivatives of this compound or its presence in essential oils. mdpi.com
Spectroscopic and Imaging Techniques: Modern spectroscopic techniques provide deep structural insights. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is critical for determining the complex stereochemistry of sesquiterpenoids. researchgate.netresearchgate.net Furthermore, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are powerful methods for establishing the absolute configuration of chiral molecules like this compound, which can be challenging for flexible, acyclic structures. mdpi.com Raman spectroscopy is an emerging non-destructive technique that can provide detailed chemical fingerprints and could be applied for in-situ analysis or quality control of this compound-containing extracts. researchgate.net
The development of microfluidics and "lab-on-a-chip" devices is also revolutionizing analytical chemistry by enabling high-throughput analysis with minimal sample consumption. biopharminternational.comsolubilityofthings.com These technologies could be adapted for rapid screening of natural extracts for the presence of this compound and its analogues.
The following table highlights emerging analytical technologies and their specific applications for this compound.
Table 2: Emerging Analytical Technologies for this compound| Technology | Application for this compound | Advantages |
|---|---|---|
| HPLC with CAD/ELSD | Quantifying this compound, which has poor UV absorbance. youtube.com | Universal detection, independent of chromophores. |
| UHPLC-HRMS | Identifying and quantifying this compound in complex matrices. researchgate.net | High sensitivity, resolution, and structural information. |
| GC-MS | Analysis of volatile this compound derivatives or essential oils. mdpi.com | Excellent for volatile and semi-volatile compounds. |
| 2D-NMR Spectroscopy | Complete structural elucidation, including stereochemistry. researchgate.net | Detailed connectivity and spatial information. |
| VCD/ECD Spectroscopy | Determination of absolute configuration. mdpi.com | Crucial for stereochemically complex molecules. |
| Raman Spectroscopy | Non-destructive chemical fingerprinting and quality control. researchgate.net | Rapid analysis with minimal sample preparation. |
Integration of Synthetic Biology and Chemical Synthesis for this compound Production
The production of complex natural products like this compound is often hampered by low yields from natural sources and the complexity of total chemical synthesis. nih.gov An integrated approach that combines the power of synthetic biology with the precision of chemical synthesis offers a promising and sustainable alternative. nih.govfrontiersin.org
Metabolic Engineering and Biosynthetic Pathways: Synthetic biology enables the engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce valuable chemicals from simple, renewable feedstocks. nih.govmystrikingly.com The biosynthetic pathway for sesquiterpenoids originates from farnesyl pyrophosphate (FPP), a common intermediate in the mevalonate (B85504) pathway. nih.gov By introducing and optimizing the genes for this compound-specific synthases and cyclases into a microbial host, it is possible to create "designer bugs" that can produce a this compound precursor or the molecule itself through fermentation. mystrikingly.comresearchgate.net This approach circumvents the reliance on often slow-growing or rare plant sources.
Chemoenzymatic Synthesis: The integration of biological and chemical steps, known as chemoenzymatic synthesis, can be particularly powerful. Synthetic biology can be used to produce a structurally complex intermediate that is difficult to access through traditional chemistry. nih.gov This bio-derived precursor can then be modified using specific and high-yielding chemical reactions to arrive at the final this compound structure or to generate a library of novel derivatives. nih.gov Enzymes themselves, either within whole cells or in isolated form, can be used as biocatalysts to perform specific, stereoselective transformations that are challenging to achieve with conventional chemical reagents. mystrikingly.com
This combined strategy leverages the strengths of both disciplines: the unparalleled ability of biology to construct complex molecular scaffolds and the versatility of chemistry to perform specific functional group manipulations. nih.gov This approach not only has the potential to make the production of this compound more efficient and sustainable but also facilitates the creation of new analogues for biological screening. frontiersin.orgresearchgate.net
The table below outlines the components of an integrated synthesis approach for this compound.
Table 3: Integrated Synthesis of this compound| Approach | Description | Key Advantages |
|---|---|---|
| Metabolic Engineering | Engineering microbes to produce this compound or its precursors from simple sugars. mystrikingly.comresearchgate.net | Sustainable, scalable, and independent of natural source availability. frontiersin.org |
| Heterologous Gene Expression | Introducing genes for terpene synthases and cyclases into a production host. nih.gov | Access to specific enzymes for desired molecular construction. |
| Chemoenzymatic Synthesis | Using biologically produced intermediates for subsequent chemical modification. nih.gov | Combines the complexity-building power of enzymes with the versatility of chemical reactions. |
| In Vitro Biocatalysis | Employing isolated enzymes for specific transformation steps. mystrikingly.com | High selectivity and milder reaction conditions compared to traditional chemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
